molecular formula C10H12O B14740939 2-(2-Methyl-1-propenyl)phenol CAS No. 6395-29-5

2-(2-Methyl-1-propenyl)phenol

Cat. No.: B14740939
CAS No.: 6395-29-5
M. Wt: 148.20 g/mol
InChI Key: UOIVYIZWVCBZNX-UHFFFAOYSA-N
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Description

2-(2-Methyl-1-propenyl)phenol (CAS Registry Number: 6395-29-5) is an organic compound with the molecular formula C10H12O and a molecular weight of 148.205 g/mol . This phenol derivative is characterized by a 2-methyl-1-propenyl group attached to the ortho position of the phenol ring and is known for its strong, sweet, and woody odor . It occurs naturally in various essential oils, particularly those from citrus fruits . This compound is primarily used in research applications, especially in the synthesis of fragrances and flavorings . Its research value is further demonstrated in advanced organic synthesis methodologies. For instance, it serves as a key scaffold in cascade reactions, such as the Claisen and Meinwald rearrangement, for the one-pot divergent synthesis of complex heterocycles like benzofurans and 2H-chromenes . These structures are core motifs in various natural products, and this methodology was utilized in the first total synthesis of the natural product liparacid A . Furthermore, the compound's reactivity has been explored in palladium-catalyzed transformations, including enantioselective dialkoxylation and hydroalkoxylation reactions, which are valuable for constructing oxygen-containing heterocycles . Studies have also investigated its potential antimicrobial properties, suggesting possible applications in pharmaceutical research . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6395-29-5

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

2-(2-methylprop-1-enyl)phenol

InChI

InChI=1S/C10H12O/c1-8(2)7-9-5-3-4-6-10(9)11/h3-7,11H,1-2H3

InChI Key

UOIVYIZWVCBZNX-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=CC=C1O)C

Origin of Product

United States

Reaction Mechanisms and Chemical Transformations of 2 2 Methyl 1 Propenyl Phenol

Mechanistic Investigations of Phenol-Alkenyl Interconversions

The electronic properties of the phenol (B47542) ring and the isopropenyl group are intrinsically linked, influencing reactions on both moieties. The hydroxyl group, being a strong electron-donating group, significantly impacts the reactivity of the aromatic system.

Phenols are highly susceptible to electrophilic aromatic substitution due to the activating, ortho-, para-directing nature of the hydroxyl group. byjus.comucalgary.ca The lone pairs on the oxygen atom increase the electron density of the aromatic ring, particularly at the positions ortho and para to the hydroxyl group, thereby stabilizing the intermediate arenium ion. byjus.com In 2-(2-Methyl-1-propenyl)phenol, the isopropenyl group occupies one ortho position (C2). Therefore, electrophilic attack is predominantly directed to the other ortho position (C6) and the para position (C4).

Common electrophilic substitution reactions for phenols include nitration, halogenation, and Friedel-Crafts reactions. byjus.comlibretexts.org Due to the high activation by the hydroxyl group, these reactions can often proceed under milder conditions than those required for benzene (B151609). ucalgary.ca For instance, nitration can be achieved with dilute nitric acid to yield a mixture of 4-nitro- and 6-nitro-2-(2-methyl-1-propenyl)phenol. libretexts.org Similarly, halogenation with bromine in a non-polar solvent can lead to monobrominated products at the activated positions. byjus.com

Table 1: Potential Products of Electrophilic Aromatic Substitution of this compound

ReagentElectrophileMajor Products
Dilute HNO₃NO₂⁺4-Nitro-2-(2-methyl-1-propenyl)phenol, 6-Nitro-2-(2-methyl-1-propenyl)phenol
Br₂ in CCl₄Br⁺4-Bromo-2-(2-methyl-1-propenyl)phenol, 6-Bromo-2-(2-methyl-1-propenyl)phenol
Br₂ (aq)Br⁺4,6-Dibromo-2-(2-methyl-1-propenyl)phenol

The phenolic hydrogen is susceptible to abstraction by radical species, leading to the formation of a phenoxyl radical. This radical is stabilized by resonance, with the unpaired electron delocalized over the oxygen atom and the aromatic ring at the ortho and para positions. The presence of the isopropenyl group at the ortho position can influence the subsequent reaction pathways of this radical intermediate.

Furthermore, radical species can add across the double bond of the isopropenyl group. For example, the addition of a thiyl radical (RS•) would preferentially form the more stable tertiary radical on the carbon adjacent to the aromatic ring. The reaction of phenol with hydroxyl radicals (•OH), often generated via pulse radiolysis, is known to proceed by addition to the aromatic ring to form dihydroxycyclohexadienyl radicals. rsc.org These intermediates can then undergo further reactions, such as water elimination to form a phenoxyl radical or reaction with molecular oxygen. rsc.org

Oxidation and Reduction Chemistry of the Isopropenyl and Phenol Moieties

The presence of both an oxidizable phenol and a reducible alkene allows for selective transformations targeting either functional group.

One of the most significant reactions of this compound and similar ortho-alkenyl phenols is oxidative cyclization. This intramolecular process typically involves the nucleophilic attack of the phenolic oxygen onto the activated alkene, leading to the formation of a heterocyclic ring system, most commonly a benzofuran (B130515) derivative.

Palladium(II) catalysts are particularly effective in promoting these cyclizations, using molecular oxygen as the terminal oxidant. nih.gov The reaction mechanism is believed to involve the coordination of the palladium catalyst to the alkene (oxypalladation). This is followed by the intramolecular nucleophilic attack of the phenol's hydroxyl group on the palladium-activated double bond. Subsequent reductive elimination or a similar process releases the cyclized product and regenerates the active catalyst. The reaction is often facilitated by a base and co-catalysts. Research has shown that electron-rich phenols undergo these cyclizations readily, often providing excellent yields in short reaction times. nih.gov

Table 2: Conditions for Palladium-Catalyzed Oxidative Cyclization of Alkenyl Phenols

CatalystCo-catalyst / LigandOxidantSolventTemperatureProduct Type
Pd(TFA)₂Pyridine, Na₂CO₃O₂ (balloon)Toluene80 °CDihydrobenzofurans
Pd(OAc)₂PyridineO₂Toluene80 °CDihydrobenzofurans

Data based on similar substrates as described in literature. nih.gov

Hypervalent iodine reagents can also mediate oxidative cyclizations of phenol derivatives, activating the aromatic ring for intramolecular nucleophilic attack by a side-chain. mdpi.com

The selective reduction of the isopropenyl double bond in the presence of the aromatic ring is a key transformation. Catalytic hydrogenation is the standard method, but the choice of catalyst is crucial to prevent the reduction of the benzene ring.

Catalysts like palladium on a partially poisoned support (e.g., Lindlar's catalyst) or on specific supports like zinc oxide (Pd/ZnO) are employed to achieve high selectivity for the alkene reduction. rsc.org These catalysts are designed to hydrogenate the more reactive double bond of the side chain while leaving the aromatic ring intact. The reaction is typically carried out under a controlled pressure of hydrogen gas. The product of this regioselective hydrogenation is 2-isobutylphenol.

Table 3: Catalytic Systems for Regioselective Hydrogenation

CatalystSupportKey FeatureProduct
PalladiumCaCO₃, Pb(OAc)₂Lindlar's Catalyst (poisoned)2-Isobutylphenol
PalladiumZnOHigh selectivity for C=C reduction2-Isobutylphenol
RhodiumAl₂O₃Can reduce arene under harsher conditionsPotential over-reduction

Cycloaddition and Cyclization Reactions Leading to Heterocyclic Systems

The isopropenyl group of this compound can participate in cycloaddition reactions, which are powerful tools for constructing cyclic and polycyclic systems. libretexts.org

In a Diels-Alder reaction, the isopropenyl group could potentially act as a dienophile, reacting with a suitable diene. However, a more common and synthetically valuable transformation is the intramolecular cyclization to form heterocyclic systems. As discussed under oxidative cyclization (3.2.1), the most facile pathway involves the phenolic oxygen as an internal nucleophile, leading to five-membered oxygen heterocycles (dihydrobenzofurans).

It is also conceivable for the alkene to participate in [2+2] cycloadditions. Photochemical [2+2] cycloadditions, for instance, are known to form four-membered rings. libretexts.org Furthermore, reactions with nitrogen-containing species could lead to nitrogen-based heterocycles. For example, photosensitized cycloaddition reactions involving imines have been shown to produce complex polycyclic scaffolds, including azetidines. nih.gov By analogy, a reaction between this compound and an appropriate imine partner under photochemical conditions could potentially lead to the formation of a novel benzofuran-fused azetidine (B1206935) structure.

Intramolecular Cyclization Reactions

One of the most significant reactions of this compound is its propensity to undergo intramolecular cyclization to form 2,2-dimethyl-2H-chromene. This transformation is a type of intramolecular hydroalkoxylation, where the phenolic hydroxyl group adds across the double bond of the isopropenyl side chain. This reaction can be catalyzed by a variety of reagents, including acids and transition metals.

The generally accepted mechanism for the acid-catalyzed cyclization involves the protonation of the isopropenyl double bond to form a tertiary carbocation. This is a stable carbocation due to the presence of the two methyl groups. The phenolic oxygen then acts as a nucleophile, attacking the carbocation to form a six-membered ring. Subsequent deprotonation yields the final 2,2-dimethyl-2H-chromene product.

Transition metal catalysis, particularly with palladium complexes, offers an alternative and often milder route to chromene synthesis. The mechanism of the palladium-catalyzed cyclization of ortho-alkenyl phenols typically involves the formation of a palladium-phenoxide species, followed by migratory insertion of the alkene into the palladium-oxygen bond. Reductive elimination then furnishes the chromene product and regenerates the active catalyst.

Table 1: Plausible Catalysts and Conditions for Intramolecular Cyclization

Catalyst SystemPlausible Reaction ConditionsExpected Product
Brønsted Acids (e.g., H₂SO₄, TsOH)Inert solvent (e.g., Toluene, Dichloromethane), elevated temperatures2,2-Dimethyl-2H-chromene
Lewis Acids (e.g., AlCl₃, BF₃·OEt₂)Aprotic solvent, room temperature to moderate heating2,2-Dimethyl-2H-chromene
Palladium Catalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)Base (e.g., Na₂CO₃, Et₃N), organic solvent (e.g., DMF, Acetonitrile), 80-120 °C2,2-Dimethyl-2H-chromene

Intermolecular Cycloaddition Chemistry

The isopropenyl group of this compound can also participate in intermolecular cycloaddition reactions. As a dienophile, it can react with various dienes in Diels-Alder reactions to form substituted cyclohexene (B86901) derivatives. The electron-donating nature of the phenol ring can influence the reactivity of the double bond.

Furthermore, under photochemical conditions, [2+2] cycloadditions with other alkenes are conceivable, leading to the formation of substituted cyclobutane (B1203170) rings. The regioselectivity and stereoselectivity of these reactions would be dependent on the electronic and steric properties of the reacting partner. While specific studies on this compound as a cycloaddition partner are not extensively documented, its behavior can be predicted based on the well-established principles of these pericyclic reactions.

Polymerization Mechanisms and Elucidation of Polymer Architecture Control

The presence of the polymerizable isopropenyl group makes this compound a valuable monomer for the synthesis of functional polymers. The phenolic hydroxyl group can impart specific properties to the resulting polymer, such as antioxidant activity, and provides a site for further chemical modification.

Radical Polymerization of Isopropenyl Phenol Monomers

This compound can undergo radical polymerization initiated by common radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The polymerization proceeds via a chain-growth mechanism involving initiation, propagation, and termination steps.

The propagation step involves the addition of the growing polymer radical to the double bond of the monomer. The stability of the resulting benzylic radical influences the rate of polymerization. A study on the radical copolymerization of a similar monomer, p-isopropenyl phenol, demonstrated its ability to polymerize and copolymerize with various vinyl monomers. epa.gov The reactivity ratios in such copolymerizations determine the composition and sequence distribution of the resulting polymer chains.

Table 2: Representative Monomers for Radical Copolymerization with this compound

ComonomerPotential Polymer Properties
StyreneModified thermal and mechanical properties
Methyl MethacrylateEnhanced optical and surface properties
AcrylonitrileImproved chemical resistance and barrier properties

Controlled/Living Polymerization Techniques for Phenolic Derivatives

To achieve better control over the polymer architecture, including molecular weight, dispersity, and block copolymer formation, controlled/living polymerization techniques can be employed. Methods such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are particularly relevant.

For ATRP of a phenolic monomer like this compound, the hydroxyl group would likely need to be protected to prevent interference with the transition metal catalyst. Following polymerization, the protecting group can be removed to yield a well-defined polymer with pendant phenol functionalities.

RAFT polymerization is generally more tolerant of functional groups, and it might be possible to polymerize this compound directly using a suitable chain transfer agent. This would allow for the synthesis of block copolymers where one block contains the phenolic monomer, leading to materials with interesting self-assembly and functional properties.

Photoinduced and Thermal Chemical Transformations

Beyond cyclization and polymerization, this compound can undergo other transformations when subjected to heat or light.

Under thermal conditions, in the absence of a catalyst for cyclization, Claisen-type rearrangements are a possibility, although the starting material is already the ortho-substituted phenol. Isomerization of the double bond or other rearrangements could occur at high temperatures.

Advanced Spectroscopic and Analytical Characterization of 2 2 Methyl 1 Propenyl Phenol

High-Resolution Structural Elucidation Techniques

High-resolution techniques are indispensable for determining the precise connectivity of atoms and the exact elemental composition of a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns, the precise structure of 2-(2-Methyl-1-propenyl)phenol can be confirmed.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound shows ten distinct carbon signals, consistent with its molecular formula. The chemical shifts are indicative of the different chemical environments of the carbon atoms, from the sp²-hybridized carbons of the benzene (B151609) ring and the double bond to the sp³-hybridized methyl carbons. nih.gov Predicted spectral data highlights these environments. docbrown.info

Interactive Table: ¹³C NMR Spectral Data for this compound

Atom Chemical Shift (ppm) Description
C1' ~152 Aromatic carbon bonded to the hydroxyl group
C2' ~125 Aromatic carbon bonded to the propenyl group
C3' ~129 Aromatic C-H
C4' ~121 Aromatic C-H
C5' ~128 Aromatic C-H
C6' ~116 Aromatic C-H
C1 ~127 Vinylic C-H
C2 ~135 Vinylic carbon bonded to two methyl groups
C3 (CH₃) ~22 Methyl carbon

Note: Data is based on spectral database predictions and typical values for similar structures. The two methyl carbons are chemically equivalent and thus expected to have the same chemical shift.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number and type of protons. For this compound, one would expect to observe:

Aromatic Protons: A complex multiplet pattern in the range of δ 6.7-7.2 ppm, corresponding to the four protons on the substituted benzene ring.

Vinylic Proton: A singlet or finely split signal around δ 6.4 ppm for the proton on the double bond.

Methyl Protons: Two singlets (or one 6H singlet) in the aliphatic region, typically around δ 1.9-2.1 ppm, for the two methyl groups attached to the double bond.

Hydroxyl Proton: A broad singlet whose chemical shift can vary (typically δ 4.5-5.5 ppm) depending on solvent and concentration, corresponding to the phenolic -OH group.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for unambiguous assignment. A COSY spectrum would show correlations between adjacent protons, confirming the connectivity within the aromatic ring. An HSQC spectrum would directly link each proton to its attached carbon, confirming the assignments made in the ¹H and ¹³C spectra.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with very high precision, which in turn confirms its molecular formula.

For this compound, the molecular formula is C₁₀H₁₂O. nih.gov HRMS provides an experimental mass that can be compared to the calculated theoretical mass.

Interactive Table: HRMS Data for this compound

Parameter Value Source
Molecular Formula C₁₀H₁₂O PubChem nih.gov
Calculated Exact Mass 148.088815002 Da PubChem nih.gov

The close agreement between the measured experimental mass from an HRMS analysis and the calculated exact mass provides unequivocal evidence for the elemental composition of C₁₀H₁₂O, distinguishing it from any other isomers or compounds with the same nominal mass.

Vibrational and Electronic Spectroscopy for Functional Group Analysis

These spectroscopic methods probe the vibrational and electronic properties of the molecule, providing key information about the functional groups present and the conjugated electronic system.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies. The FTIR spectrum of this compound displays key absorptions that confirm its structure. nih.gov The interpretation is supported by known characteristic frequencies for substituted phenols. chem-soc.si

Interactive Table: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3500-3300 (broad) O-H stretch Phenolic hydroxyl group
~3100-3000 C-H stretch Aromatic and vinylic C-H
~2980-2850 C-H stretch Aliphatic C-H (methyl groups)
~1610, ~1580, ~1490 C=C stretch Aromatic ring
~1650 C=C stretch Alkene (propenyl group)
~1230 C-O stretch Phenolic C-O bond

UV-Vis spectroscopy provides information on the electronic transitions within the molecule, particularly involving π-electron systems. The phenol (B47542) ring conjugated with the propenyl double bond in this compound gives rise to characteristic UV absorptions. nih.gov

Interactive Table: UV-Vis Spectral Data for this compound

Parameter Value Description

Note: The exact wavelength can be influenced by the solvent used for analysis.

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in absorption of left- and right-circularly polarized light. A crucial requirement for a molecule to be CD-active is that it must be chiral, meaning it is non-superimposable on its mirror image.

The compound this compound is achiral. It possesses a plane of symmetry that bisects the molecule and therefore cannot exist as enantiomers. As a result, this compound is CD-inactive and will not produce a CD spectrum.

However, CD spectroscopy would become a highly applicable and powerful technique for stereochemical analysis if a chiral center were introduced into the molecule. For instance, if one of the vinylic carbons or an aromatic carbon was asymmetrically substituted to create a chiral derivative, the resulting enantiomers would produce mirror-image CD spectra. This would allow for the determination of the absolute configuration of the chiral molecule.

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are central to the analysis of this compound, providing robust methods for its separation from complex mixtures and its subsequent quantification. Both gas and liquid chromatography platforms, often coupled with highly sensitive detectors, are employed to achieve accurate and reliable results.

Gas Chromatography (GC) and Hyphenated Techniques (GC-MS, GC-FID, GCxGC)

Gas chromatography is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. Its high resolution and sensitivity make it a preferred method for detailed analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is invaluable for the unequivocal identification of this compound. researchgate.net The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification based on their unique mass spectra. researchgate.net For phenolic compounds, including this compound, GC-MS analysis often involves a derivatization step to improve volatility and chromatographic behavior. nih.govresearchgate.net Silylation is a common derivatization technique for phenols prior to GC-MS analysis. mdpi.com While specific mass spectral data for this compound is available, detailed experimental conditions from the literature are often for isomeric or related phenolic compounds. nih.govnih.gov

Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a robust and widely used technique for the quantification of organic compounds. researchgate.net For the analysis of phenols, underivatized compounds can be analyzed directly by GC-FID. settek.comepa.gov EPA Method 8041A, for instance, describes the analysis of phenols using a single-column or dual-column approach with FID. epa.govnemi.gov This method offers good sensitivity and a wide linear range, making it suitable for a variety of sample matrices. settek.com The use of fast GC columns, such as those with a smaller internal diameter, can significantly reduce analysis time without compromising separation efficiency. thermofisher.com

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): For highly complex samples containing numerous isomers and structurally related compounds, comprehensive two-dimensional gas chromatography (GCxGC) offers superior separation power. This technique utilizes two columns with different stationary phases to provide a much higher degree of separation than single-column GC. While specific applications for this compound are not extensively documented, the methodology is well-suited for the detailed characterization of complex phenolic profiles in environmental and biological samples.

Table 1: Exemplary GC Conditions for Phenolic Compound Analysis (based on general methods)

ParameterGC-MS (Silylated Phenols)GC-FID (Underivatized Phenols)
Column CP-Sil 8 CB-MS (30 m x 0.32 mm, 0.25 µm) mdpi.comFused-silica open-tubular wide-bore settek.com
Injector Temperature 280 °C mdpi.comNot specified
Detector Temperature 290 °C mdpi.comNot specified
Oven Program 70°C to 135°C at 2°C/min, hold 10 min; to 220°C at 4°C/min, hold 10 min; to 270°C at 3.5°C/min, hold 20 min mdpi.comNot specified
Carrier Gas Helium (1.9 mL/min) mdpi.comNot specified
Derivatization Silylation mdpi.comNone settek.com

High-Performance Liquid Chromatography (HPLC) and Advanced Detection (UV, Electrochemical, Fluorescence)

High-performance liquid chromatography is a versatile technique for the analysis of a wide range of compounds, including phenols that may have limited volatility or thermal stability.

HPLC with UV Detection (HPLC-UV): Reversed-phase HPLC with UV detection is a common and reliable method for the quantification of phenolic compounds. scirp.orginternationaloliveoil.org The choice of mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water, allows for the efficient separation of various phenols on a C18 column. researchgate.net Detection is often performed at a wavelength around 270-280 nm, where phenols exhibit significant absorbance. scirp.orginternationaloliveoil.orgresearchgate.net Pre-column derivatization with reagents like 4-nitrobenzoyl chloride can be employed to enhance the UV response and improve sensitivity. scirp.orgscirp.org

HPLC with Electrochemical Detection (HPLC-ED): For enhanced sensitivity in the determination of phenols, electrochemical detection can be utilized. scirp.orgscirp.org This technique is particularly sensitive to compounds that can be oxidized or reduced, such as the hydroxyl group of phenols. Yang et al. developed a highly sensitive method for the determination of 2-phenylphenol (B1666276) using HPLC with electrochemical detection, achieving a very low detection limit. scirp.orgscirp.org This approach is applicable to other phenolic compounds, including this compound, offering a significant advantage for trace-level analysis.

HPLC with Fluorescence Detection (HPLC-FLD): Fluorescence detection offers high sensitivity and selectivity for the analysis of phenolic compounds. scirp.orgscirp.org Since native phenols may not be sufficiently fluorescent, pre-column derivatization with a fluorescent labeling reagent is a common strategy. scirp.orgnih.gov Reagents such as 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl) and 3-chlorocarbonyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone (DMEQ-COCl) have been successfully used to derivatize phenols, allowing for their determination at very low concentrations. scirp.orgnih.govresearchgate.net

Table 2: HPLC Conditions and Detection Methods for Phenolic Compounds

ParameterHPLC-UVHPLC-EDHPLC-FLD
Column C18 (e.g., 250 x 4.6 mm, 5 µm) researchgate.netMicrobore column scirp.orgC18 (e.g., 50 x 2.1 mm, 5 µm) scirp.org
Mobile Phase Acetonitrile/Water gradient researchgate.netNot specifiedAcetonitrile/Water/Methanol nih.govresearchgate.net
Detector UV (270-280 nm) scirp.orginternationaloliveoil.orgresearchgate.netElectrochemical scirp.orgscirp.orgFluorescence (Ex/Em varies with derivatizing agent) scirp.org
Derivatization Optional (e.g., 4-nitrobenzoyl chloride) scirp.orgscirp.orgNot typically requiredRequired (e.g., DIB-Cl, DMEQ-COCl) scirp.orgnih.govresearchgate.net
Detection Limit µg/L to mg/L range scirp.orgPicogram range scirp.orgscirp.orgng/L to µg/L range scirp.org

Sample Preparation and Derivatization Strategies for Analytical Characterization

Effective sample preparation is crucial for accurate and reliable analysis of this compound, as it removes interferences and concentrates the analyte. Derivatization is often employed to enhance the analytical properties of the compound for both GC and HPLC analysis.

Sample Preparation: The choice of sample preparation technique depends on the matrix. For water samples, solid-phase extraction (SPE) is a common method to extract and concentrate phenolic compounds. internationaloliveoil.org For air samples, collection on a solid sorbent followed by thermal desorption or solvent extraction is typical. matec-conferences.org The EPA method for phenols in air, for example, involves drawing air through impingers containing sodium hydroxide (B78521) to trap the acidic phenols as phenolates. epa.gov

Derivatization for GC Analysis: To improve volatility and thermal stability, and to enhance chromatographic peak shape, phenols are often derivatized before GC analysis. Common derivatization strategies include:

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the hydroxyl group to form a less polar and more volatile trimethylsilyl (B98337) (TMS) ether. researchgate.net

Alkylation: Diazomethane can be used to convert phenols to their corresponding methyl ethers (anisoles), which are more volatile. settek.comepa.gov

Acylation: Acetic anhydride (B1165640) can be used to form acetate (B1210297) esters.

Pentafluorobenzylation: Pentafluorobenzyl bromide (PFBBr) reacts with phenols to form pentafluorobenzyl ethers, which are highly sensitive to electron capture detection (ECD). settek.comepa.gov

Derivatization for HPLC Analysis: For HPLC, derivatization is primarily used to introduce a chromophore or fluorophore to enhance detection sensitivity and selectivity. scirp.org Some common derivatizing agents for phenols include:

4-Nitrobenzoyl chloride: Reacts with phenols to form esters that have strong UV absorbance. scirp.orgscirp.org

4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl): A fluorescence labeling reagent that allows for highly sensitive detection. nih.govresearchgate.net

3-Chlorocarbonyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone (DMEQ-COCl): Another fluorescent labeling agent that improves detection limits. scirp.org

4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F): A reagent used for fluorescence derivatization. scirp.orgscirp.org

Table 3: Common Derivatization Reagents for Phenol Analysis

Analytical TechniqueDerivatization ReagentPurpose
GC N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) researchgate.netIncrease volatility and improve peak shape
GC Diazomethane settek.comepa.govIncrease volatility
GC Pentafluorobenzyl bromide (PFBBr) settek.comepa.govEnhance sensitivity for ECD
HPLC 4-Nitrobenzoyl chloride scirp.orgscirp.orgEnhance UV absorbance
HPLC 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl) nih.govresearchgate.netFluorescence labeling for high sensitivity
HPLC 3-Chlorocarbonyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone (DMEQ-COCl) scirp.orgFluorescence labeling for high sensitivity

Computational Chemistry and Theoretical Studies of 2 2 Methyl 1 Propenyl Phenol

Quantum Chemical Investigations of Electronic Structure and Energetics

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These investigations can predict molecular stability, geometry, and electronic properties with high accuracy.

Density Functional Theory (DFT) Applications for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly effective for determining the equilibrium geometry and vibrational modes of molecules the size of 2-(2-methyl-1-propenyl)phenol.

Vibrational Frequencies: Once the geometry is optimized, the same DFT methods can be used to calculate the molecule's vibrational frequencies. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. The resulting theoretical infrared (IR) spectrum can be compared with experimental data to confirm the structure and aid in the assignment of spectral bands. ijaemr.comresearchgate.net For instance, calculations would predict the characteristic frequencies for the O-H stretch, aromatic C-H stretches, C=C double bond stretches in both the ring and the propenyl group, and C-O stretching vibrations. ijaemr.com A theoretical investigation of phenol (B47542) itself using the B3LYP/6-311++G(2df,2p) level of theory showed that calculated frequencies are often in excellent agreement with experimental results, though typically overestimated to a small degree. ijaemr.com

Table 1: Representative DFT-Calculated Vibrational Frequencies for Phenol Functional Groups

Vibrational Mode Typical Calculated Frequency Range (cm⁻¹)
O-H Stretch ~3700-3800 (unscaled)
Aromatic C-H Stretch ~3100-3200
C=C Ring Stretch ~1600-1650
O-H In-plane Bend ~1200-1400
C-O Stretch ~1250-1300

Note: This table is based on general findings for phenolic compounds and serves as an example. ijaemr.compku.edu.cn Specific values for this compound would require a dedicated calculation.

Ab Initio Methods and Post-Hartree-Fock Calculations

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is the simplest ab initio approach, but it neglects the detailed correlation between the motions of individual electrons. pku.edu.cn

Post-Hartree-Fock methods are built upon the HF framework to more accurately account for electron correlation, which is crucial for precise energy calculations. pku.edu.cnyoutube.com These methods, such as Møller-Plesset perturbation theory (MP2, MP3), Configuration Interaction (CI), and Coupled-Cluster (CC) theory, offer a systematic way to improve upon the HF approximation. pku.edu.cnyoutube.com Applying these higher-level methods to this compound would provide more accurate predictions of its thermochemical properties, such as its heat of formation and reaction energies. For example, studies on other systems have shown that methods like CCSD(T) are often considered the "gold standard" for obtaining near-exact energies for single-reference systems. nih.gov

Calculation of Molecular Properties (e.g., Dipole Moment, Polarizability, Hyperpolarizability)

Computational methods are adept at predicting various molecular properties that arise from the molecule's response to an external electric field. These properties are key to understanding a molecule's intermolecular interactions and its potential in nonlinear optics (NLO).

Polarizability and Hyperpolarizability: Polarizability (α) describes the ease with which the electron cloud of a molecule can be distorted by an electric field, while hyperpolarizability (β, γ) describes the nonlinear response to strong fields. dtic.mil These properties are essential for designing materials for optical applications. dtic.mil DFT calculations using functionals like B3LYP have been successfully used to predict these properties for various organic molecules. researchgate.netijsrst.com For this compound, these calculations would quantify its potential as an NLO material.

Table 2: Example of Calculated Molecular Properties for a Related Phenolic Compound (Eugenol)

Property Calculated Value
Dipole Moment (µ) Varies with method
Mean Polarizability (α) Varies with method
First Hyperpolarizability (β) Varies with method

Source: Data for Eugenol (B1671780) calculated at the DFT/B3LYP/6-311G(d,p) level. researchgate.netscispace.com Values for this compound would be different but could be computed using similar methodology.

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations can reveal the conformational flexibility and preferred shapes of this compound.

By simulating the molecule's motion, researchers can explore its potential energy surface and identify low-energy conformers. This is particularly important for this compound due to the rotational freedom around the single bond connecting the propenyl group to the phenyl ring and the orientation of the hydroxyl group. Conformational analysis using MD or methods like simulated annealing can determine the relative energies of different conformers and the barriers to rotation between them, providing insight into which shapes the molecule is most likely to adopt under given conditions. nih.gov

Theoretical Prediction and Interpretation of Spectroscopic Data

Computational chemistry is an invaluable tool for predicting and interpreting various types of spectra, which helps in the identification and characterization of compounds.

As mentioned in section 5.1.1, calculated vibrational frequencies can be used to generate a theoretical IR spectrum that can be directly compared to experimental data from sources like the NIST Chemistry WebBook. nist.govnist.gov Beyond IR, time-dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to UV-Visible spectra. scispace.comijsrst.com Furthermore, nuclear magnetic resonance (NMR) chemical shifts and coupling constants can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, aiding in the assignment of complex ¹H and ¹³C NMR spectra.

Mechanistic Modeling of Chemical Reactions and Transition State Analysis

Theoretical modeling can be employed to study the reactivity of this compound. By mapping out the potential energy surface for a proposed reaction, computational chemists can identify the minimum energy pathways and, crucially, the structures of transition states.

Transition state analysis involves locating the saddle point on the potential energy surface that connects reactants to products. The energy of this transition state determines the activation energy of the reaction, which is a key factor in its rate. For this compound, this could involve modeling reactions such as electrophilic aromatic substitution, oxidation of the phenol, or reactions involving the double bond of the propenyl group. Ab initio methods like QCISD and CCSD(T) are often used to accurately calculate the activation barriers for such reactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

QSAR models are instrumental in dissecting the complex interplay of factors that determine the chemical reactivity of phenolic compounds. By quantifying various molecular descriptors, it becomes possible to predict reactivity and understand the mechanistic pathways of chemical processes.

The electronic environment of a phenol is a primary determinant of its reactivity, particularly in processes involving the phenolic hydroxyl group, such as antioxidant activity. Key electronic descriptors in QSAR studies for phenols include the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, ionization potential, electron affinity, and the O-H bond dissociation enthalpy (BDE). nih.govnih.govnih.gov

The 2-(2-methyl-1-propenyl) substituent, being an alkyl group, is generally considered electron-donating. This electron-donating nature influences the electronic properties of the phenol ring and the hydroxyl group. It tends to increase the energy of the HOMO, making the molecule more susceptible to oxidation, which can be a desirable trait for an antioxidant. A higher HOMO energy correlates with a lower ionization potential, facilitating the donation of a hydrogen atom from the hydroxyl group to scavenge free radicals. nih.gov

The reactivity of phenols is often linked to the stability of the resulting phenoxyl radical. nih.gov The electron-donating 2-(2-methyl-1-propenyl) group can help to stabilize this radical through hyperconjugation and inductive effects, thereby lowering the O-H BDE. A lower BDE is a strong indicator of higher radical scavenging activity. nih.gov QSAR models for phenolic antioxidants frequently show a strong correlation between lower BDE values and increased antioxidant efficacy. nih.govnih.gov

Below is a table illustrating typical electronic descriptors for phenol and how they are conceptually influenced by the addition of a 2-(2-methyl-1-propenyl) substituent.

Electronic DescriptorPhenol (Reference)This compound (Predicted Influence)Rationale for Influence
HOMO EnergyLowerHigherThe electron-donating nature of the alkyl group destabilizes the HOMO.
LUMO EnergyHigherSlightly Higher/No significant changeThe substituent effect on the LUMO is generally less pronounced.
Ionization PotentialHigherLowerA higher HOMO energy leads to a lower energy requirement to remove an electron.
O-H Bond Dissociation Enthalpy (BDE)HigherLowerThe electron-donating group stabilizes the resulting phenoxyl radical.

This table presents a conceptual framework. Actual values would require specific computational calculations for this compound.

Beyond electronic effects, the three-dimensional structure and the lipophilicity of a molecule play crucial roles in its chemical behavior. Steric parameters describe the size and shape of the molecule, while lipophilicity parameters quantify its affinity for non-polar environments. slideshare.netmlsu.ac.in

The 2-(2-methyl-1-propenyl) group is a relatively bulky substituent. This steric hindrance can influence the accessibility of the phenolic hydroxyl group to reactants. cmu.edu In some chemical reactions, significant steric bulk around the reactive site can decrease the reaction rate. However, in the context of antioxidant activity, some steric hindrance can be beneficial. It can shield the resulting phenoxyl radical from further reactions, increasing its stability and preventing pro-oxidant activities. cmu.edu

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter in many chemical and biological processes. nih.govresearchgate.net The non-polar 2-(2-methyl-1-propenyl) substituent significantly increases the lipophilicity of the phenol molecule. This enhanced lipophilicity can affect its solubility and its ability to partition into different phases, which is particularly important in multiphasic reaction systems or biological environments where it might need to traverse cell membranes. nih.gov In QSAR models for toxicity or bioavailability, logP is often a key descriptor. nih.govresearchgate.net

The following interactive table outlines key steric and lipophilicity descriptors and the anticipated impact of the 2-(2-methyl-1-propenyl) group.

Descriptor TypeDescriptorPhenol (Reference)This compound (Predicted Influence)Rationale for Influence
Steric Molar Refractivity (MR)LowerHigherThe addition of the bulky alkyl group increases the volume and polarizability.
van der Waals VolumeLowerHigherThe substituent adds more atoms and thus increases the overall molecular volume.
Lipophilicity LogP (Octanol-Water Partition Coefficient)LowerHigherThe hydrocarbon substituent increases the non-polar character of the molecule.

This table is for illustrative purposes. Precise values for this compound would need to be determined experimentally or through computational modeling.

Biosynthesis and Natural Occurrence of 2 2 Methyl 1 Propenyl Phenol

Natural Product Isolation and Chemotaxonomic Significance

The isolation of phenolic compounds from plant materials is a critical first step for structural elucidation, biological activity screening, and understanding their distribution in nature. nih.gov The presence and concentration of specific compounds like 2-(2-Methyl-1-propenyl)phenol can have chemotaxonomic significance, helping to classify and differentiate between plant species.

Phenolic compounds are widely distributed throughout the plant kingdom and are known constituents of essential oils and various plant extracts. wikipedia.orgnih.gov They contribute to the plant's defense mechanisms against pathogens and UV radiation. nih.govresearchgate.net While a vast number of phenolic structures are known, specific information on the natural occurrence of this compound is limited in scientific literature, suggesting it may be a less common or less studied natural product.

However, related prenylated phenols and phenylpropanoids are found in various plant families. For instance, isoeugenol (B1672232) (2-methoxy-4-(1-propenyl)phenol), a structurally similar phenylpropanoid, is found in the essential oils of plants like ylang-ylang (Cananga odorata). wikipedia.org Another related compound, eugenol (B1671780), is a major component of clove oil. industrialchemicals.gov.au The tentative identification of "2-(2-propenyl)-phenol" was reported in the leaf essential oils of several Juniperus species, though this differs by a methyl group from the subject compound. tandfonline.comresearchgate.net The presence of these related structures suggests that plant genera rich in phenylpropanoids and simple phenols are potential, though unconfirmed, sources for this compound.

There is no single, universal method for the extraction of all phenolic compounds due to their vast structural diversity and their existence in complex matrices, often associated with proteins and carbohydrates. nih.gov The selection of an appropriate technique depends on the target compound's properties and the nature of the source material.

For volatile phenols present in essential oils, hydrodistillation is a common method. This technique involves boiling the plant material with water, where the steam carries the volatile oils to a condenser, after which the oil is separated from the water. kau.in

For non-volatile or less volatile phenolics within plant tissues, solvent extraction is typically employed. Solvents like methanol (B129727), ethanol, and acetone, often mixed with water, are used to extract these compounds from the plant matrix. nih.gov Advanced methods such as Soxhlet extraction , supercritical fluid extraction (SFE) using CO2, and ultrasound-assisted extraction (UAE) have been developed to improve efficiency and reduce the use of organic solvents. nih.gov

Following initial extraction, the crude extract is a complex mixture requiring further purification. Column chromatography is a standard technique used to separate the components. The extract is passed through a stationary phase (like silica gel or Sephadex), and different compounds are eluted at different rates using a solvent or solvent mixture (the mobile phase), allowing for the isolation of the target phenolic compound.

TechniquePrincipleTypical Target CompoundsAdvantagesDisadvantages
HydrodistillationSeparation based on volatility using steamVolatile components of essential oilsWell-established, suitable for volatile compoundsHigh temperatures can degrade thermolabile compounds
Soxhlet ExtractionContinuous solid-liquid extraction with a solventLipophilic and semi-polar compoundsEfficient for exhaustive extractionTime-consuming, large solvent volume, potential thermal degradation
Supercritical Fluid Extraction (SFE)Extraction using a fluid (e.g., CO₂) above its critical temperature and pressureNon-polar to moderately polar compoundsSolvent-free product, tunable selectivity, low temperaturesHigh initial equipment cost

Elucidation of Biosynthetic Pathways

The biosynthesis of this compound is a prime example of the interplay between major metabolic pathways in plants. The phenolic ring and the isoprenoid side chain are synthesized independently and then joined in a final step. kyoto-u.ac.jp

The aromatic core of this compound originates from the shikimate pathway . researchgate.netnih.gov This pathway is the primary route for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan in plants and microorganisms. nih.govoup.com

The pathway begins with the condensation of two precursors from primary metabolism: phosphoenolpyruvate (PEP) from glycolysis and erythrose-4-phosphate from the pentose phosphate pathway. oup.comresearchgate.net A series of seven enzymatic reactions converts these precursors into chorismate , which serves as a critical branch point. nih.gov Chorismate is then converted to prephenate , which can be transformed into either L-phenylalanine or L-tyrosine. oup.com For the synthesis of many simple phenols, L-phenylalanine is the key precursor. The enzyme phenylalanine ammonia-lyase (PAL) catalyzes the elimination of ammonia from L-phenylalanine to produce cinnamic acid, the entry point into the vast phenylpropanoid pathway from which various phenols are derived. oup.commdpi.com

The acetate-malonate pathway is another major route for the biosynthesis of phenolic compounds in nature, particularly in fungi and bacteria, but also contributes to certain classes in plants. researchgate.netresearchgate.net This pathway's main precursors are acetyl-CoA and malonyl-CoA . ijrpr.comslideshare.net It is primarily responsible for producing fatty acids and a class of secondary metabolites known as polyketides. slideshare.net Through the cyclization of polyketide chains, various aromatic structures can be formed. chempedia.info While this pathway is crucial for the biosynthesis of flavonoids and other complex phenolics, the simple C6-C3 phenolic structure that likely serves as the precursor to this compound is more directly derived from the shikimate pathway. chempedia.info

The "2-Methyl-1-propenyl" side chain is an isoprenoid unit, specifically a prenyl group. nih.gov Plants possess two independent pathways for synthesizing the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP) . nih.govnih.govresearchgate.net

Mevalonate (MVA) Pathway : Located in the cytosol, this pathway starts from acetyl-CoA and proceeds through the intermediate mevalonic acid to produce IPP. nih.govslideshare.net It is primarily responsible for synthesizing precursors for sesquiterpenes, triterpenes (like sterols), and dolichols. nih.govbiorxiv.org

Methyl Erythritol Phosphate (MEP) Pathway : Located in the plastids, this pathway begins with the condensation of pyruvate and glyceraldehyde-3-phosphate. nih.govslideshare.net It supplies the precursors for monoterpenes, diterpenes, carotenoids, and the phytol tail of chlorophyll. nih.govbiorxiv.org

The final step in the biosynthesis of this compound is the attachment of the prenyl group to the phenolic ring. This reaction, known as aromatic prenylation, is catalyzed by prenyltransferase enzymes. kyoto-u.ac.jpnih.gov These enzymes transfer the five-carbon prenyl group from the donor molecule, DMAPP (produced by either the MVA or MEP pathway), to an electron-rich position on the aromatic phenol (B47542) precursor (derived from the shikimate pathway). nih.govgoogle.com This enzymatic step connects the distinct metabolic pathways to form the final prenylated phenol structure. kyoto-u.ac.jp

PathwayCellular LocationPrimary PrecursorsKey IntermediatesMajor Products
Mevalonate (MVA) PathwayCytosol / ERAcetyl-CoAMevalonic acid, IPP, DMAPPSesquiterpenes, Sterols, Dolichols
Methyl Erythritol Phosphate (MEP) PathwayPlastidsPyruvate, Glyceraldehyde-3-PDXP, MEP, IPP, DMAPPMonoterpenes, Diterpenes, Carotenoids

Enzymatic Systems and Genetic Determinants in Biosynthetic Routes

The formation of the characteristic propenyl side chain of these phenolic compounds is a critical step, catalyzed by a specific class of NADPH-dependent reductases. In the case of isoeugenol biosynthesis in Petunia hybrida, the enzyme isoeugenol synthase (IGS1) plays a pivotal role. nih.gov This enzyme acts on an esterified form of coniferyl alcohol, specifically coniferyl acetate (B1210297), to produce isoeugenol. nih.govnih.gov The formation of coniferyl acetate itself is facilitated by an acetyltransferase, which has also been identified and characterized in petunia. nih.gov

Similarly, in sweet basil (Ocimum basilicum), an analogous enzyme, eugenol synthase (EGS1), is responsible for the production of eugenol from the same precursor, coniferyl acetate. oup.com This highlights a common mechanistic theme in the biosynthesis of propenylphenols across different plant species. The genes encoding these synthases have been isolated and characterized, providing valuable insights into the genetic control of this metabolic pathway. nih.govoup.com

While the enzymatic steps leading to the formation of the propenylphenol backbone are becoming clearer, the origin of the "2-methyl" group on the propenyl side chain of this compound remains an area of active investigation. This structural feature distinguishes it from the more commonly studied isoeugenol. Two primary hypotheses are being explored: the methylation of a propenylphenol precursor or the utilization of a methylated precursor that feeds into the main biosynthetic pathway.

The table below summarizes the key enzymes and their genetic determinants that are likely involved in the biosynthesis of this compound, based on the established pathways for related compounds.

Enzyme ClassSpecific Enzyme (Example)Gene (Example)SubstrateProductOrganism (Example)
AcetyltransferaseConiferyl Alcohol Acetyltransferase-Coniferyl alcoholConiferyl acetatePetunia hybrida
NADPH-dependent ReductaseIsoeugenol SynthaseIGS1Coniferyl acetateIsoeugenolPetunia hybrida
NADPH-dependent ReductaseEugenol SynthaseEGS1Coniferyl acetateEugenolOcimum basilicum
O-MethyltransferaseChavicol O-methyltransferaseCVOMTChavicolMethylchavicolOcimum basilicum
O-MethyltransferaseEugenol O-methyltransferaseEOMTEugenolMethyleugenolOcimum basilicum

Further research is required to definitively identify the specific methyltransferase responsible for the unique methylation of the propenyl side chain in this compound and to fully elucidate the genetic determinants controlling its entire biosynthetic route. The ongoing exploration of plant metabolic diversity promises to uncover the missing enzymatic links in the formation of this intriguing phenolic compound.

Advanced Applications of 2 2 Methyl 1 Propenyl Phenol in Materials Science and Polymer Chemistry

Development of Phenol-Isopropenyl Resins and Polymeric Composites

Phenol-isopropenyl resins, derived from monomers like 2-(2-methyl-1-propenyl)phenol, represent a class of polymers with significant potential for high-performance applications. These materials build upon the legacy of traditional phenol-formaldehyde resins while introducing new functionalities and improved properties.

Polymers based on this compound are typically synthesized via chain-growth polymerization of the isopropenyl group. Cationic polymerization is a particularly effective method for this class of monomer. The electron-donating nature of the phenyl ring activates the double bond, making it susceptible to attack by a cationic initiator.

The general process involves the reaction of the monomer in the presence of an acid catalyst, which acts as the initiator. ontosight.aiontosight.ai Common initiators include strong protic acids (e.g., sulfuric acid, hydrochloric acid) or Lewis acids. ontosight.ai The polymerization proceeds through the formation of a carbocation at the tertiary carbon of the isopropenyl group, which then propagates by adding to the double bond of subsequent monomer units. The reaction can be carried out in bulk or in solution, with the choice of solvent influencing the reaction kinetics and polymer properties.

The key steps in the cationic polymerization of this compound are:

Initiation: A proton or Lewis acid interacts with the monomer to form a stable tertiary carbocation.

Propagation: The carbocationic end of the growing polymer chain adds to the double bond of a new monomer in a head-to-tail fashion. rsc.org

Termination/Chain Transfer: The reaction is terminated when the active cationic center is neutralized or when the charge is transferred to another molecule (monomer, solvent, or counter-ion), starting a new chain.

Control over the molecular weight and polydispersity of the resulting polymer can be achieved by carefully selecting the initiator, solvent, and temperature.

Table 1: Typical Conditions for Cationic Polymerization of Phenolic Monomers

ParameterDescriptionExample
Monomer Alkene with electron-donating groupThis compound
Initiator Lewis Acids or Protic AcidsSulfuric Acid (H₂SO₄), Tin Tetrachloride (SnCl₄) ontosight.ai
Solvent Non-polar or moderately polarDichloromethane (B109758), Toluene
Temperature Low to moderate-25°C to 25°C

The performance of polymers derived from this compound can be precisely tailored through structural modifications. These modifications can be made at the monomer stage or through post-polymerization functionalization.

The phenolic hydroxyl group is a key site for modification. It can undergo esterification or etherification reactions to introduce a wide range of functional groups. For instance, reacting the hydroxyl group can alter the polymer's solubility, thermal stability, and cross-linking capabilities. Introducing long alkyl chains would increase hydrophobicity, while incorporating polar groups could enhance solubility in different solvents. mdpi.com

Copolymerization is another powerful strategy. By polymerizing this compound with other vinyl monomers, copolymers with a combination of properties can be synthesized. For example, copolymerizing with a more flexible monomer could improve the toughness and reduce the brittleness of the resulting resin. Conversely, copolymerizing with a monomer containing additional cross-linking sites could increase the rigidity and thermal resistance of the final material. The properties of such copolymers are directly related to the ratio and distribution of the different monomer units within the polymer chain. ontosight.ai

Table 2: Impact of Structural Modifications on Polymer Properties

Modification StrategyStructural ChangeImpact on Performance
Esterification of -OH Converts hydroxyl to ester groupIncreases hydrophobicity; may alter thermal degradation profile. mdpi.com
Etherification of -OH Converts hydroxyl to ether groupReduces hydrogen bonding; improves solubility in non-polar solvents.
Copolymerization Introduces different monomer unitsAllows for fine-tuning of mechanical properties (e.g., flexibility, strength) and thermal properties (e.g., glass transition temperature).
Cross-linking Forms network structureIncreases rigidity, chemical resistance, and thermal stability.

Functional Polymers and Derivatives for Specific Material Properties

The ability to create well-defined polymers from this compound opens the door to highly specialized materials, including those designed for biomedical applications and as precursors for advanced materials.

In tissue engineering, three-dimensional porous scaffolds are crucial for supporting cell growth and tissue regeneration. mdpi.comyoutube.com These scaffolds must be biocompatible, biodegradable (in some cases), and possess mechanical properties that match the target tissue. youtube.com While polymers like poly(ε-caprolactone) (PCL) and poly(propylene fumarate) (PPF) are commonly used, phenolic resins offer intriguing possibilities. mdpi.comnih.gov

A polymer based on this compound could be fabricated into a porous scaffold using techniques such as solvent casting/particulate leaching, gas foaming, or 3D printing. The inherent phenolic structure could offer advantages such as antioxidant properties and the potential for surface functionalization to attach bioactive molecules. The mechanical properties of the scaffold could be precisely controlled through the degree of cross-linking, making it suitable for applications ranging from soft tissue to bone regeneration. mdpi.comnih.gov The design would involve creating an interconnected pore network that allows for cell infiltration and nutrient transport, mimicking the natural extracellular matrix. researchgate.net

While the polymerization of the isopropenyl group leads to a saturated polymer backbone, precluding direct synthesis of a conjugated polymer, polymers from this compound are excellent precursors for advanced carbon materials. The high concentration of aromatic rings in the polymer structure results in a high char yield upon pyrolysis (heating in an inert atmosphere).

This makes these polymers ideal for producing:

Carbon Fibers: The polymer can be spun into fibers and then carbonized to produce high-strength, lightweight carbon fibers for composites in aerospace and automotive industries.

Porous Carbons: By incorporating a porogen during polymerization or processing, the subsequent carbonization can yield high-surface-area porous carbons, which are valuable for applications in energy storage (supercapacitors, battery electrodes) and adsorption/catalysis.

Glassy Carbon: Bulk pyrolysis of the resin can produce glassy carbon, a hard, non-graphitizing carbon material with excellent corrosion resistance and high thermal stability.

The final properties of the carbon material are directly influenced by the structure of the precursor polymer and the conditions of the pyrolysis process.

Research in Sustainable Materials from Bio-based Phenolic Building Blocks

A significant area of current research is the production of chemical building blocks from renewable resources, moving away from petrochemical feedstocks. Lignin (B12514952), a complex aromatic biopolymer that is a major component of wood and a byproduct of the paper industry, is a prime candidate for producing phenolic compounds. rsc.orgncsu.edu

There is substantial research into the depolymerization and biotransformation of lignin to yield valuable aromatic chemicals, including vinylphenols like 4-vinylphenol, a close structural analog of this compound. rsc.orgresearchgate.netdntb.gov.ua Microbial and enzymatic pathways are being developed to selectively cleave lignin and convert the resulting monomers into platform chemicals. rsc.orgnih.gov These processes offer a sustainable route to producing monomers like this compound or its isomers.

By deriving the monomer from a renewable resource like lignin, the resulting polymers and materials can be classified as bio-based, significantly improving their environmental footprint. This aligns with the principles of a circular economy, where waste from one industry (lignin from pulping) becomes a valuable feedstock for another (advanced polymer synthesis). researchgate.net

Environmental Fate and Mechanistic Degradation Pathways of 2 2 Methyl 1 Propenyl Phenol

Abiotic Transformation Processes

Abiotic degradation of 2-(2-methyl-1-propenyl)phenol in the environment is primarily driven by photochemical reactions and chemical oxidation. These processes are crucial in determining the persistence and transformation of the compound in aquatic and atmospheric systems.

In aquatic environments, the photochemical degradation of phenolic compounds can occur through direct photolysis or indirect photo-oxidation. Direct photolysis involves the absorption of solar radiation by the molecule, leading to its excitation and subsequent decomposition. However, for many phenolic compounds, this process is less significant than indirect photo-oxidation. researchgate.net

Indirect photo-oxidation is initiated by the interaction of the compound with photochemically generated reactive species, most notably hydroxyl radicals (•OH). In sunlit surface waters, •OH radicals are formed from the photolysis of dissolved organic matter, nitrate, and nitrite. The reaction of •OH with phenolic compounds is rapid and can lead to the formation of phenoxyl radicals, followed by hydroxylation of the aromatic ring to form catechol and hydroquinone derivatives. nih.gov Subsequent ring cleavage can then produce smaller, more readily degradable organic acids. nih.gov

In the atmosphere, volatile and semi-volatile phenolic compounds are subject to degradation primarily by gas-phase reactions with hydroxyl radicals during the day and nitrate radicals (NO3•) at night. The high reactivity of the hydroxyl group and the double bond in the propenyl substituent of this compound make it susceptible to attack by these oxidants. The atmospheric lifetime of phenolic compounds is relatively short due to these rapid oxidation processes.

In addition to photochemical processes, chemical oxidation can contribute to the transformation of this compound in environmental matrices such as soil and water. Advanced Oxidation Processes (AOPs), which involve the generation of highly reactive hydroxyl radicals, are effective in degrading phenolic compounds. oup.com These processes can be initiated by reagents like Fenton's reagent (a mixture of hydrogen peroxide and ferrous iron) or ozone. oup.comresearchgate.net

The reaction of ozone with phenolic compounds in aqueous solutions can proceed through two main pathways: a direct reaction with the molecular ozone and an indirect reaction with hydroxyl radicals produced from ozone decomposition. researchgate.netdntb.gov.ua The presence of the electron-donating hydroxyl group on the aromatic ring makes it susceptible to electrophilic attack by ozone. The propenyl group is also a likely site for ozonolysis. These reactions lead to the formation of a variety of oxidation products, including hydroxylated and ring-opened compounds.

The following table summarizes the key abiotic transformation processes for phenolic compounds, which are expected to be relevant for this compound.

Process Environmental Compartment Key Reactants Primary Transformation Products (General for Phenols)
Direct PhotolysisAquaticUV RadiationExcited state molecules, leading to bond cleavage
Indirect Photo-oxidationAquatic, AtmosphericHydroxyl Radicals (•OH), Nitrate Radicals (NO3•)Phenoxyl radicals, hydroxylated aromatics (e.g., catechols, hydroquinones), ring cleavage products (e.g., organic acids)
Chemical OxidationAquatic, SoilOzone (O3), Fenton's Reagent (H2O2/Fe2+)Hydroxylated aromatics, quinones, ring-opened products (e.g., aldehydes, carboxylic acids)

Bioremediation and Microbial Degradation Processes

Bioremediation, leveraging the metabolic activity of microorganisms, represents a significant pathway for the removal of phenolic compounds from the environment. The biodegradation of these compounds is a key process in their natural attenuation in soil and water.

A wide range of bacteria and fungi have been identified as capable of degrading phenolic compounds, often utilizing them as a sole source of carbon and energy. researchgate.net The initial step in the aerobic biodegradation of phenols is typically the hydroxylation of the aromatic ring to form catechol or a substituted catechol. tandfonline.com This reaction is catalyzed by monooxygenase enzymes, such as phenol (B47542) hydroxylase. tandfonline.com

Once catechol is formed, the aromatic ring is cleaved by dioxygenase enzymes. There are two primary ring-fission pathways: the ortho-cleavage pathway, catalyzed by catechol 1,2-dioxygenase, and the meta-cleavage pathway, catalyzed by catechol 2,3-dioxygenase. ijrrjournal.com The choice of pathway is dependent on the specific microorganism and the nature of the substituents on the aromatic ring. The resulting ring-cleavage products are further metabolized through central metabolic pathways, such as the Krebs cycle. researchgate.net

For alkylphenols, degradation can also be initiated by the oxidation of the alkyl side chain. proquest.com In the case of this compound, the unsaturated propenyl group may also be a site for initial microbial attack.

The biodegradation of alkylphenol ethoxylates, which are structurally related to this compound, has been studied extensively. The primary degradation products are often shorter-chain alkylphenol ethoxylates and carboxylated derivatives. oup.comresearchgate.net Further degradation can lead to the formation of the corresponding alkylphenol. researchgate.net

During the microbial degradation of phenols, a variety of intermediate metabolites can be formed. As mentioned, catechols are key intermediates. ijrrjournal.com Subsequent products of the ortho-cleavage pathway include cis,cis-muconic acid, while the meta-cleavage pathway can lead to the formation of 2-hydroxymuconic semialdehyde. ijrrjournal.com Incomplete degradation can sometimes result in the accumulation of these intermediates. The specific metabolites formed from this compound would depend on the specific microorganisms and the enzymatic pathways involved.

The following table provides a generalized overview of the microbial degradation of phenolic compounds.

Degradation Stage Key Enzymes Intermediate Metabolites (General for Phenols)
Initial HydroxylationPhenol Hydroxylase (a monooxygenase)Catechol, Substituted Catechols
Aromatic Ring Cleavage (ortho)Catechol 1,2-Dioxygenasecis,cis-Muconic Acid
Aromatic Ring Cleavage (meta)Catechol 2,3-Dioxygenase2-Hydroxymuconic Semialdehyde
Further MetabolismVarious hydrolases, dehydrogenases, etc.Intermediates of central metabolic pathways (e.g., Krebs cycle)

The biodegradation of xenobiotic compounds like phenols is a critical process for their removal from the environment. Microorganisms have evolved diverse enzymatic machinery to break down these often-recalcitrant molecules. The initial activation of the stable aromatic ring is a key and often rate-limiting step. researchgate.net Aerobic degradation pathways typically involve the incorporation of molecular oxygen into the aromatic ring, which is facilitated by oxygenase enzymes. tandfonline.com

The genetic basis for these degradative pathways is often located on mobile genetic elements such as plasmids, which can facilitate the spread of these capabilities within microbial communities. The regulation of the genes encoding these degradative enzymes is tightly controlled, often being induced by the presence of the phenolic substrate. researchgate.net

Under anaerobic conditions, the degradation of phenols proceeds through different mechanisms. The initial activation of the aromatic ring often involves carboxylation rather than hydroxylation. tandfonline.com The subsequent steps involve ring reduction and cleavage, ultimately leading to the formation of methane and carbon dioxide in mixed microbial communities.

Analytical Monitoring of Environmental Distribution and Transformation Products

The effective monitoring of this compound in various environmental compartments is crucial for understanding its distribution, persistence, and the potential formation of degradation products. While specific studies focusing exclusively on this compound are limited, the analytical methodologies established for other phenolic compounds, particularly alkylphenols, provide a robust framework for its detection and quantification in environmental matrices such as water, soil, and air. These methods typically involve sophisticated sample preparation and chromatographic techniques coupled with sensitive detectors.

Advanced analytical techniques are essential for the determination of phenolic compounds in environmental samples, often requiring a combination of efficient extraction and separation methods with highly sensitive detection systems. wordpress.com The choice of method depends on the sample matrix, the concentration levels of interest, and the physicochemical properties of the target analyte. For phenolic compounds, gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary separation techniques employed. wordpress.com

Sample Preparation and Extraction

The initial and critical step in the analysis of environmental samples is the extraction and concentration of the target analyte from the complex matrix. The accuracy and sensitivity of the determination of phenolic compounds are highly dependent on these preliminary procedures.

Commonly used extraction techniques for phenolic compounds from aqueous samples include:

Solid-Phase Extraction (SPE): This is a widely used technique for extracting dissolved-phase compounds from water. Water samples are passed through a cartridge containing a solid sorbent, such as polystyrene-divinylbenzene, which retains the organic compounds. The analytes are then eluted with a small volume of an organic solvent. This technique is effective for concentrating phenols from large volumes of water, thereby lowering the detection limits.

Liquid-Liquid Extraction (LLE): This traditional method involves the use of an organic solvent to extract phenols from an acidified water sample. While effective, LLE can be labor-intensive and may result in the loss of more volatile phenols during the solvent evaporation step.

For solid matrices like soil and sediment, extraction is typically performed using techniques such as pressurized liquid extraction or microwave-assisted extraction with suitable organic solvents.

Chromatographic Analysis

Following extraction and concentration, the sample extract is analyzed using chromatographic methods to separate this compound from other compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, including phenols. The sample extract is injected into the gas chromatograph, where compounds are separated based on their boiling points and interaction with the stationary phase of the analytical column. The separated compounds then enter the mass spectrometer, which provides both qualitative identification based on the mass spectrum and quantitative data. For some phenolic compounds, derivatization may be employed to increase their volatility and improve chromatographic performance.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS): LC-MS/MS has become an increasingly important tool for the analysis of a wide range of environmental contaminants, including phenolic compounds that may not be suitable for GC analysis due to low volatility or thermal instability. This technique separates compounds in the liquid phase before they are ionized and detected by a tandem mass spectrometer. The use of tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity, allowing for the detection of trace levels of contaminants in complex environmental samples.

The table below summarizes the key analytical methods applicable for the monitoring of phenolic compounds like this compound.

Analytical TechniqueSample MatrixDetection Limit RangeKey Advantages
GC-MS Water, Soil, AirLow µg/L to ng/LHigh resolution, excellent for volatile compounds, provides structural information for identification.
LC-MS/MS Water, Soil, Biotang/LHigh sensitivity and selectivity, suitable for non-volatile and thermally labile compounds.
HPLC-UV/Fluorescence Waterµg/LCost-effective, robust for routine analysis, but less selective than MS.

Monitoring of Transformation Products

A significant challenge in environmental monitoring is the identification and quantification of transformation products (TPs), which can sometimes be more mobile or toxic than the parent compound. The degradation of phenolic compounds in the environment can lead to the formation of various TPs. The analytical approach for TPs often involves non-target or suspect screening analysis using high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS systems. These instruments allow for the detection of a wide range of compounds and the tentative identification of unknown TPs based on their accurate mass and fragmentation patterns.

While specific transformation products for this compound have not been extensively documented in the literature, the analytical strategies used for other pollutants provide a pathway for their investigation. This involves comparing samples from degradation studies or contaminated sites with control samples to identify novel peaks, followed by structural elucidation using advanced MS techniques.

Q & A

Basic: What are the common synthetic routes for 2-(2-Methyl-1-propenyl)phenol, and what are their respective challenges?

Methodological Answer:
The synthesis of this compound typically involves Friedel-Crafts alkylation or Claisen rearrangement strategies. For example:

  • Friedel-Crafts alkylation : Reacting phenol with 2-methyl-1-propenyl bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Challenges include controlling regioselectivity and avoiding polyalkylation .
  • Claisen rearrangement : Starting with allyl phenyl ether derivatives, thermal rearrangement yields the ortho-substituted product. This method requires precise temperature control to minimize side reactions.
    Yields vary between 50–70% depending on the purity of starting materials and reaction optimization.

Advanced: How can spectroscopic techniques differentiate structural isomers of this compound?

Methodological Answer:

  • ¹H NMR : The methyl group (δ 1.8–2.1 ppm) and propenyl protons (δ 5.0–5.5 ppm for vinyl protons) exhibit distinct splitting patterns. The coupling constants (J = 10–15 Hz) between propenyl protons help distinguish cis/trans isomers .
  • IR Spectroscopy : The hydroxyl group (ν ~3200–3500 cm⁻¹) and conjugated alkene (ν ~1650 cm⁻¹) provide functional group confirmation.
  • Mass Spectrometry (MS) : High-resolution MS can confirm the molecular ion ([M]⁺ at m/z 162.1) and fragmentation patterns unique to the substitution pattern .

Basic: What key physicochemical properties influence the stability of this compound in experimental conditions?

Methodological Answer:

  • Solubility : Moderately soluble in polar organic solvents (e.g., ethanol, acetone) but poorly soluble in water.
  • Light Sensitivity : The phenolic hydroxyl group makes it prone to oxidation; storage under inert gas (N₂/Ar) and in amber glass is recommended.
  • Thermal Stability : Decomposes above 200°C; avoid high-temperature reactions unless stabilized by antioxidants .

Advanced: How does steric hindrance from the 2-methyl-1-propenyl group influence regioselectivity in electrophilic substitutions?

Methodological Answer:
The bulky 2-methyl-1-propenyl group directs electrophilic attack (e.g., nitration, sulfonation) to the para position of the phenol ring due to steric blocking of the ortho positions. Computational studies (DFT calculations) show increased activation energy for ortho substitution (~15–20 kJ/mol higher than para) . Experimental validation involves competitive reaction monitoring using HPLC to quantify para/ortho product ratios .

Basic: Which purification techniques are effective for isolating this compound?

Methodological Answer:

  • Column Chromatography : Silica gel with a hexane/ethyl acetate gradient (8:2 to 7:3) effectively separates the compound from unreacted phenol and alkylation byproducts.
  • Recrystallization : Use ethanol/water mixtures (70:30) at low temperatures (0–4°C) to obtain high-purity crystals (>95%) .
  • Distillation : For large-scale purification, fractional distillation under reduced pressure (bp ~120–130°C at 10 mmHg) minimizes thermal degradation .

Advanced: What role does this compound play in pyrethroid synthesis, and how is stereochemistry controlled?

Methodological Answer:
This compound is a key intermediate in pyrethroid insecticides (e.g., allethrin). Its propenyl group participates in cyclopropanation reactions with dichlorovinyl derivatives to form the core cyclopropane structure. Stereochemical control is achieved via:

  • Chiral Catalysts : Use of Rh(II) or Cu(I) catalysts to induce enantioselectivity in cyclopropanation.
  • Low-Temperature Reactions : Slowing reaction kinetics to favor the cis-isomer, which exhibits higher insecticidal activity .

Basic: What analytical methods quantify this compound in complex mixtures?

Methodological Answer:

  • HPLC : Reverse-phase C18 column with UV detection at 270 nm. Mobile phase: acetonitrile/water (65:35) at 1.0 mL/min. Retention time: ~8.2 minutes .
  • GC-MS : DB-5MS column, splitless injection. Quantify using the molecular ion (m/z 162.1) and fragment ions (m/z 119, 91) .

Advanced: How do computational methods predict the reactivity of this compound in radical reactions?

Methodological Answer:
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G**) model radical stabilization energies (RSE) and bond dissociation energies (BDE). Results indicate:

  • The hydroxyl group stabilizes adjacent radicals (RSE = –25 kJ/mol).
  • The propenyl group increases susceptibility to H-atom abstraction at the allylic position (BDE = 320 kJ/mol). Experimental validation via EPR spectroscopy confirms radical intermediates .

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